molecular structure and weight of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile
molecular structure and weight of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile
The following technical guide details the molecular structure, physicochemical properties, and synthetic utility of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile , a critical intermediate in the development of covalent inhibitors for oncology targets, particularly KRAS G12C.
PART 1: Executive Summary & Molecular Identity
2-Chloro-6-ethynyl-5-fluoronicotinonitrile is a highly functionalized pyridine derivative characterized by a dense arrangement of electron-withdrawing groups (cyano, fluoro, chloro) and a reactive ethynyl handle. It serves as a "privileged scaffold" in medicinal chemistry, specifically designed to occupy the Switch-II pocket of KRAS G12C mutants. The molecule acts as a core pharmacophore, where the ethynyl group often functions as a rigid linker to extend into hydrophobic sub-pockets, while the chloro and fluoro substituents tune the electronic properties of the pyridine ring to modulate reactivity and binding affinity.
Molecular Specifications Table
| Property | Data |
| Chemical Name | 2-Chloro-6-ethynyl-5-fluoronicotinonitrile |
| CAS Number | 1134614-73-5 |
| Molecular Formula | C₈H₂ClFN₂ |
| Molecular Weight | 180.57 g/mol |
| Exact Mass | 179.9891 |
| Core Scaffold | Nicotinonitrile (3-Cyanopyridine) |
| Key Substituents | 2-Chloro, 5-Fluoro, 6-Ethynyl |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF, DCM; Low aqueous solubility |
PART 2: Structural Analysis & Electronic Properties
Geometric and Electronic Configuration
The molecule is built upon a pyridine ring, which is naturally electron-deficient. The addition of three electron-withdrawing groups (EWG) creates a unique electronic environment:
-
C3-Cyano (-CN): A strong
-acceptor that significantly lowers the LUMO energy of the ring, increasing susceptibility to nucleophilic attack. -
C5-Fluoro (-F): Provides inductive withdrawal (-I) while offering weak mesomeric donation (+M). In this specific orientation, it modulates the pKa of the pyridine nitrogen and influences the metabolic stability of the ring.
-
C6-Ethynyl (-C≡CH): A linear, rigid group that serves two purposes: it acts as a steric spacer in protein binding pockets and provides a handle for further functionalization (e.g., "click" chemistry or Sonogashira coupling).
Regioselectivity Logic
The synthesis of this molecule hinges on distinguishing between the two available chloride positions in the precursor 2,6-dichloro-5-fluoronicotinonitrile .
-
Position 2 (C2): Flanked by the ring Nitrogen and the C3-Cyano group. This position is sterically crowded ("ortho-effect"), making it less accessible to bulky palladium catalysts despite being electronically activated.
-
Position 6 (C6): Flanked by the ring Nitrogen and the C5-Fluoro group. The fluorine atom is small (Van der Waals radius ~1.47 Å), making C6 significantly less sterically hindered than C2. Consequently, Pd-catalyzed cross-coupling (Sonogashira) occurs preferentially at C6.
PART 3: Synthetic Methodology
Synthesis Workflow
The synthesis targets the selective installation of the ethynyl group at the C6 position of the 2,6-dichloro precursor. This is achieved via a Sonogashira coupling followed by desilylation.
Precursor Preparation
The starting material, 2,6-dichloro-5-fluoronicotinonitrile (CAS 82671-02-1), is typically synthesized from ethyl 2,6-dihydroxy-5-fluoronicotinate via chlorination with
Step-by-Step Protocol
Step 1: Regioselective Sonogashira Coupling
-
Reagents: 2,6-dichloro-5-fluoronicotinonitrile (1.0 eq), Trimethylsilylacetylene (TMS-acetylene, 1.1 eq),
(0.05 eq), CuI (0.02 eq), Triethylamine ( ). -
Solvent: THF or DMF (degassed).
-
Procedure:
-
Charge a reaction vessel with the dichloro precursor, Pd catalyst, and CuI under an inert argon atmosphere.
-
Add degassed THF followed by
. -
Add TMS-acetylene dropwise at
to control exotherm. -
Stir at room temperature (RT) for 4–12 hours. Monitor by TLC/LC-MS for the consumption of starting material and formation of the mono-coupled product. Note: Higher temperatures may promote bis-coupling at C2.
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Step 2: Desilylation (Deprotection)
-
Reagents: Potassium Carbonate (
, 0.5 eq) or TBAF (1.0 eq). -
Solvent: Methanol (MeOH) or THF.
-
Procedure:
-
Dissolve the TMS-intermediate in MeOH.
-
Add solid
at . -
Stir at
to RT for 30 minutes. The cleavage of the TMS group is rapid due to the electron-deficient nature of the pyridine ring. -
Purification: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).
-
Reaction Pathway Diagram[2]
Caption: Synthetic pathway converting 2,6-dichloro-5-fluoronicotinonitrile to the target via regioselective C6-coupling.
PART 4: Applications in Drug Discovery[3]
KRAS G12C Inhibition
This molecule is a quintessential building block for KRAS G12C inhibitors . The structural logic is as follows:
-
Covalent Warhead Attachment: The 2-chloro position is highly activated for nucleophilic aromatic substitution (
). It serves as the attachment point for piperazine or pyrrolidine linkers that carry the acrylamide warhead necessary to covalently bond with the mutant Cysteine-12 residue of KRAS. -
Hydrophobic Pocket Occupation: The 6-ethynyl group extends into the cryptic pocket (Switch-II groove) of the KRAS protein. The rigidity of the alkyne ensures the molecule maintains the correct vector to maximize Van der Waals interactions with hydrophobic residues (e.g., Val, Ile) within the pocket.
-
Metabolic Stability: The 5-fluoro substituent blocks a common site of metabolic oxidation (P450 metabolism) on the pyridine ring, extending the half-life of the final drug candidate.
Handling & Safety
-
Hazards: As a halogenated nitrile, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). The terminal alkyne can be sensitive to oxidation or polymerization upon prolonged exposure to air and light.
PART 5: References
-
BLD Pharm. (2025). Product Datasheet: 2-Chloro-6-ethynyl-5-fluoronicotinonitrile (CAS 1134614-73-5). Retrieved from
-
ChemicalBook. (2024). Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile and derivatives. Retrieved from
-
National Institutes of Health (NIH). (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone (Analogous Chemistry). Org.[2][3] Biomol. Chem. Retrieved from
-
MedChemExpress. (2024). KRAS G12C Inhibitor Design and Intermediates. Retrieved from
-
Google Patents. (1998). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile (Precursor Synthesis). WO1998043958A1. Retrieved from
